4'-Bromo-2'-phenylacetanilide
Overview
Description
4’-Bromo-2’-phenylacetanilide is an organic compound with the molecular formula C14H12BrNO It is a derivative of acetanilide, where the phenyl group is substituted with a bromine atom at the para position
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like importin b1 (kpnb1) .
Biochemical Pathways
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-phenylacetanilide typically involves the bromination of 2’-phenylacetanilide. The reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-2’-phenylacetanilide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Types of Reactions:
Substitution Reactions: 4’-Bromo-2’-phenylacetanilide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2’-phenylacetanilide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4’-hydroxy-2’-phenylacetanilide, 4’-amino-2’-phenylacetanilide, or 4’-mercapto-2’-phenylacetanilide.
Oxidation Products: Oxidized derivatives such as quinones.
Reduction Products: 2’-Phenylacetanilide.
Scientific Research Applications
4’-Bromo-2’-phenylacetanilide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems.
Comparison with Similar Compounds
- 4’-Chloro-2’-phenylacetanilide
- 4’-Fluoro-2’-phenylacetanilide
- 4’-Iodo-2’-phenylacetanilide
Comparison:
- Uniqueness: The presence of the bromine atom in 4’-Bromo-2’-phenylacetanilide provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions than chlorine and fluorine but less reactive than iodine.
- Physical Properties: Bromine’s larger atomic size compared to chlorine and fluorine results in different steric effects, influencing the compound’s reactivity and interaction with biological targets.
- Chemical Behavior: The electron-withdrawing effect of bromine is intermediate between chlorine and iodine, affecting the compound’s overall electronic properties and stability.
Properties
IUPAC Name |
N-(4-bromo-2-phenylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGQHKZFREBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919454 | |
Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-52-6, 91914-08-8 | |
Record name | NSC50999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-2'-phenylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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